1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
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Overview
Description
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Synthesis and Characterization
The scientific research on 1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its synthesis and characterization. A notable study describes the synthesis of sulfur-containing heterocycles, including compounds like 1-Aroyl-2-styrylsulfonylethene, which serve as precursors for the synthesis of various diazaspiro undecane derivatives. These compounds are characterized by IR and 1H NMR spectral data to confirm their structure (Reddy, Babu, & Padmavathi, 2001).
Chemical Reactivity and Applications
The research also extends to the chemical reactivity and potential applications of these compounds. For example, cyclopropenone oximes, when reacted with isocyanates, afford addition products like 4,6-diazaspiro[2.3]hexenones, showcasing the diverse reactivity and potential for generating novel compounds with varying functional groups (Yoshida et al., 1988). Similarly, the formation of fluorinated 1-oxaspiro[2.5]octa-4,7-dienes from reactions involving polyfluorinated cyclohexa-2,5-dienones with diazomethane demonstrates the utility of these compounds in synthesizing fluorinated derivatives, which are significant in pharmaceutical chemistry (Kovtonyuk, Kobrina, Kataeva, & Haufe, 2005).
Mechanism of Action
Properties
IUPAC Name |
[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS/c21-16-10-6-9-15(13-16)17-19(25)23(20(22-17)11-4-5-12-20)18(24)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKLDCMVOHDVNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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